N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features multiple aromatic rings and functional groups, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE likely involves multi-step organic reactions. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions to form the diazacyclopenta[cd]azulene core.
Functional group modifications: Introduction of the chlorophenyl, methoxyphenyl, and methylphenyl groups through substitution reactions.
Thioamide formation: Conversion of a precursor amide to the thioamide using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing functional groups such as nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Materials Science: As a building block for advanced materials with unique electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for N2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
N~2~-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-sulfonamide: Contains a sulfonamide group, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the carbothioamide group in N2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE may confer unique reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
Molecular Formula |
C31H28ClN3OS |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3OS/c1-20-6-8-21(9-7-20)27-19-35-29(30(37)33-24-14-12-23(32)13-15-24)28(22-10-16-25(36-2)17-11-22)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,37) |
InChI Key |
FJOWRTJRJQAUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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